molecular formula C11H9F3O2 B3417337 3-(Trifluoromethyl)cinnamic acid methyl ester CAS No. 104201-66-3

3-(Trifluoromethyl)cinnamic acid methyl ester

Cat. No.: B3417337
CAS No.: 104201-66-3
M. Wt: 230.18 g/mol
InChI Key: ZQAIZQSBGPNEEN-AATRIKPKSA-N
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Description

3-(Trifluoromethyl)cinnamic acid methyl ester is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a trifluoromethyl group attached to the benzene ring of cinnamic acid, with a methyl ester functional group

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis ofcinacalcet , a drug used for the control and treatment of secondary hyperparathyroidism, primary hyperparathyroidism, and calciphylaxis in patients with end-stage renal disease or on dialysis . Therefore, it can be inferred that the compound may interact with similar targets as cinacalcet, such as the calcium-sensing receptor (CaSR) in the parathyroid gland.

Mode of Action

Given its use in the synthesis of cinacalcet , it may share a similar mechanism. Cinacalcet acts as an allosteric modulator of the CaSR, enhancing the receptor’s sensitivity to extracellular calcium levels. This leads to a reduction in parathyroid hormone (PTH) secretion, which in turn helps to maintain calcium homeostasis.

Result of Action

It has been noted to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility

Action Environment

Its storage temperature is recommended to be at room temperature in a sealed and dry environment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Trifluoromethyl)cinnamic acid methyl ester are not well-studied. Its parent compound, 3-(Trifluoromethyl)cinnamic acid, has been reported to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility

Cellular Effects

The cellular effects of this compound are also not well-documented. Given the known effects of its parent compound, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)cinnamic acid methyl ester typically involves the esterification of 3-(Trifluoromethyl)cinnamic acid. One common method is the Fischer esterification, where 3-(Trifluoromethyl)cinnamic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-(Trifluoromethyl)cinnamic acid.

    Reduction: Formation of 3-(Trifluoromethyl)cinnamyl alcohol.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

3-(Trifluoromethyl)cinnamic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    3-(Trifluoromethyl)cinnamic acid: The parent compound without the ester group.

    4-(Trifluoromethyl)cinnamic acid methyl ester: A positional isomer with the trifluoromethyl group at the para position.

    3-(Trifluoromethyl)hydrocinnamic acid methyl ester: A reduced form with a saturated side chain.

Uniqueness: 3-(Trifluoromethyl)cinnamic acid methyl ester is unique due to the presence of both the trifluoromethyl group and the ester functional group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAIZQSBGPNEEN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210220
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104201-66-3
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104201-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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